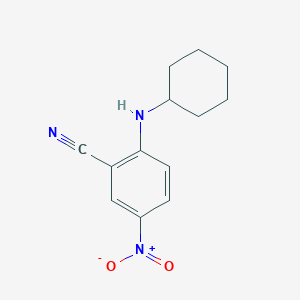

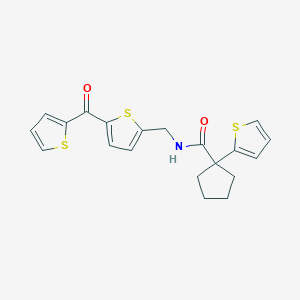

![molecular formula C15H17ClN2O2 B2361062 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1911856-33-1](/img/structure/B2361062.png)

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol” is a complex organic compound. It is a substituted pyridine with diverse functional groups . Pyridines are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Molecular Structure Analysis

The most stable tautomer of the Schiff base form of this compound is the enol form of the meta isomer . The optimized geometry of the free Schiff base is not planar . The ligand acts as a N2O tridentate ligand, which is bonded to Cu2+ via the deprotonated phenolic oxygen, and the amine and azomethine nitrogens .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including ring cleavage reactions . It can also participate in reactions involving the introduction of various functional groups to the pyridine ring .

Scientific Research Applications

Synthesis and Structural Analysis

- A study by Yavari et al. (2020) focused on the synthesis of a Schiff base related to 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol and its Cu(II) complex. They used density functional theory (DFT) for structural analysis and natural bond orbital (NBO) analyses, revealing the stability of these compounds and providing insights into their molecular interactions (Yavari, Beyramabadi, Morsali, & Bozorgmehr, 2020).

Antimicrobial Applications

- Plech et al. (2011) synthesized novel N2-hydroxymethyl and N2-aminomethyl derivatives of a compound structurally similar to this compound. These derivatives exhibited notable antibacterial activity against various bacterial strains, suggesting potential applications in antimicrobial therapies (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).

Applications in Material Science

- A study by Gupta et al. (2017) investigated α-aminophosphonates related to this compound. They explored their use as corrosion inhibitors for mild steel in hydrochloric acid, a common industrial scenario. The results showed high inhibition efficiency, suggesting potential applications in material protection and industrial processes (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Future Directions

Given the importance of pyridine derivatives in medicinal chemistry, future research could focus on further exploring the synthesis, properties, and potential applications of this compound . The development of robust methods for the selective introduction of multiple functional groups could be particularly valuable .

Properties

IUPAC Name |

4-[[(2-chlorophenyl)methylamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-10-15(20)13(12(9-19)7-18-10)8-17-6-11-4-2-3-5-14(11)16/h2-5,7,17,19-20H,6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERDDVVULCCUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CNCC2=CC=CC=C2Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

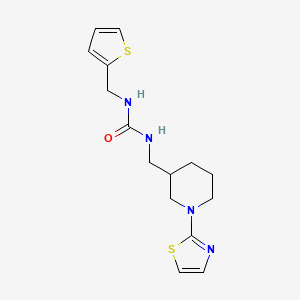

![(E)-N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2360982.png)

![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)

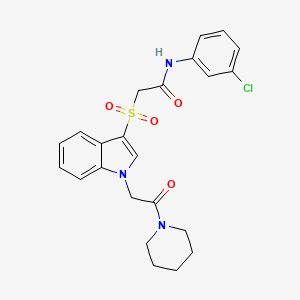

![4'-methyl-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2360987.png)

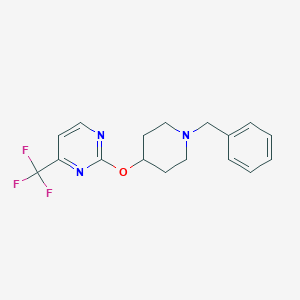

![6-(4-Methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2360998.png)

![2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2360999.png)

![(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2361002.png)